3-Methylisoxazole-4-sulfinic acid
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Overview
Description
3-Methylisoxazole-4-sulfinic acid is a heterocyclic compound that features an isoxazole ring with a methyl group at the 3-position and a sulfinic acid group at the 4-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 3-Methylisoxazole-4-sulfinic acid can be achieved through several routes. One common method involves the cycloaddition reaction of an alkyne with a nitrile oxide, forming the isoxazole ring . This reaction typically employs catalysts such as copper (I) or ruthenium (II) to facilitate the process . Industrial production methods often focus on optimizing reaction conditions to maximize yield and minimize waste, using eco-friendly and cost-effective approaches .
Chemical Reactions Analysis
3-Methylisoxazole-4-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Methylisoxazole-4-sulfinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methylisoxazole-4-sulfinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-Methylisoxazole-4-sulfinic acid can be compared with other similar compounds, such as:
3-Amino-5-methylisoxazole: Known for its use in heterocyclization reactions and its biological activities.
3,5-Dimethylisoxazole: Another isoxazole derivative with significant biological and chemical properties.
4,5-Dihydroisoxazoles: These compounds are studied for their potential therapeutic applications and unique chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfinic acid group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C4H5NO3S |
---|---|
Molecular Weight |
147.15 g/mol |
IUPAC Name |
3-methyl-1,2-oxazole-4-sulfinic acid |
InChI |
InChI=1S/C4H5NO3S/c1-3-4(9(6)7)2-8-5-3/h2H,1H3,(H,6,7) |
InChI Key |
MRZLIKDJOGKYQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC=C1S(=O)O |
Origin of Product |
United States |
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